Benzene, 1,2-bis(3-bromo-1-propynyl)-
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Overview
Description
Benzene, 1,2-bis(3-bromo-1-propynyl)-: is an organic compound characterized by the presence of two brominated propynyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and a Lewis acid catalyst such as aluminum chloride or ferric bromide to brominate benzene . The subsequent introduction of propynyl groups can be achieved through various coupling reactions, such as the Sonogashira coupling, which involves the reaction of a bromo-substituted benzene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of Benzene, 1,2-bis(3-bromo-1-propynyl)- may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-bis(3-bromo-1-propynyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Coupling Reactions: The propynyl groups can undergo coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and a Lewis acid catalyst (e.g., AlCl3 or FeBr3).
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a terminal alkyne.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives depending on the substituents introduced.
Coupling Reactions:
Scientific Research Applications
Chemistry: Benzene, 1,2-bis(3-bromo-1-propynyl)- is used as a building block in organic synthesis to create more complex aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and electronic materials .
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis(3-bromo-1-propynyl)- involves its ability to participate in electrophilic aromatic substitution and coupling reactions. The bromine atoms and propynyl groups play a crucial role in these reactions by influencing the reactivity and stability of the compound . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1-Bromo-4-(1-propynyl)benzene: A related compound with a single brominated propynyl group.
Uniqueness: Benzene, 1,2-bis(3-bromo-1-propynyl)- is unique due to the presence of two brominated propynyl groups, which provide distinct reactivity and potential for creating more complex structures compared to simpler brominated benzene derivatives .
Properties
CAS No. |
173382-69-9 |
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Molecular Formula |
C12H8Br2 |
Molecular Weight |
312.00 g/mol |
IUPAC Name |
1,2-bis(3-bromoprop-1-ynyl)benzene |
InChI |
InChI=1S/C12H8Br2/c13-9-3-7-11-5-1-2-6-12(11)8-4-10-14/h1-2,5-6H,9-10H2 |
InChI Key |
BFWQMRPBPCARDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCBr)C#CCBr |
Origin of Product |
United States |
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